molecular formula C14H19BrN4O4 B1392732 Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate CAS No. 1221792-73-9

Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate

Cat. No. B1392732
M. Wt: 387.23 g/mol
InChI Key: JKMCDPYFBNSYTM-UHFFFAOYSA-N
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Description

  • InChI Code : 1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-11(19(21)22)8-10(15)9-16-12/h8-9H,4-7H2,1-3H3

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Methods and Characterization :Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate and its derivatives are synthesized using various methods. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a yield of 52% through a low-cost amination process, using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base respectively. This compound serves as an important intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010). Similarly, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was synthesized by a condensation reaction and characterized by various spectroscopic techniques (C. Sanjeevarayappa et al., 2015).

Structural and Crystallographic Studies :Structural and crystallographic studies are pivotal for understanding the physicochemical properties of these compounds. A study highlighted the crystal structure of a sterically congested piperazine derivative, providing insights into its novel chemistry and its pharmacologically useful core (Ashwini Gumireddy et al., 2021). In another study, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was reported, showing typical bond lengths and angles for this piperazine-carboxylate (C. Mamat et al., 2012).

Biological Applications and Evaluations

Biological Evaluation :Some derivatives of tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate exhibit interesting biological activities. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was evaluated for its in vitro antibacterial and anthelmintic activity, showing poor antibacterial but moderate anthelmintic activity (C. Sanjeevarayappa et al., 2015). Another study synthesized two derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities against several microorganisms, finding them to be moderately active (B. Kulkarni et al., 2016).

Advanced Structural Analyses :Advanced structural analyses like X-ray diffraction and DFT calculations are integral for understanding the molecular architecture and electronic properties. A study conducted single-crystal X-ray analysis and DFT calculations of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, revealing stability of molecular structure and molecular conformations (Zhi-Ping Yang et al., 2021).

properties

IUPAC Name

tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O4/c1-14(2,3)23-13(20)18-6-4-17(5-7-18)12-11(19(21)22)8-10(15)9-16-12/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMCDPYFBNSYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromo-3-nitropyridin-2-yl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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